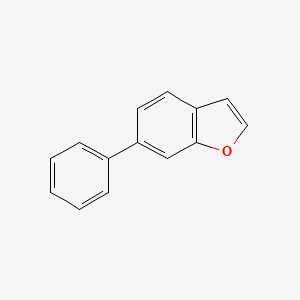

6-Phenyl-1-benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

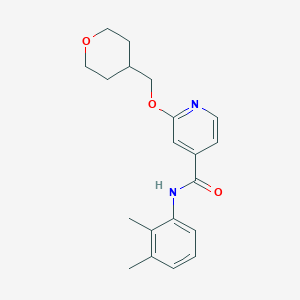

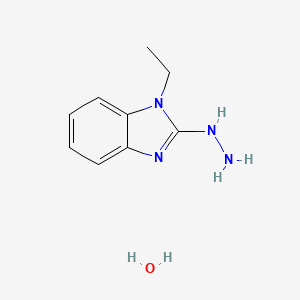

6-Phenyl-1-benzofuran is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of 6-Phenyl-1-benzofuran consists of a benzofuran core with a phenyl group attached at the 6-position . Benzofuran itself is a heterocyclic compound composed of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran derivatives have been shown to exhibit various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthetic Applications : A study details the synthesis of various 1-benzofuran compounds, including 2-phenyl-1-benzofurans with various substituents, highlighting the chemical flexibility and potential for diverse applications of benzofuran derivatives (Dann, Char, & Grießmeier, 1982).

Biological and Pharmacological Activity

- Binding Affinity for Estrogen Receptor : Research on arylobenzofurans from Onobrychis ebenoides, which include 2-phenyl-benzofurans, indicates their potential biological activity by studying their binding affinity to the estrogen receptor (Halabalaki et al., 2000).

Antimicrobial Properties

- Antimicrobial Activity : A series of benzofuran derivatives, including 6-(1-benzofuran-2-yl)-3-phenyl imidazo[2,1-b][1,3]thiazoles, have been synthesized and demonstrated promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017).

Chemical Properties and Structural Analysis

- Chemical and Spectral Analysis : Studies on benzofuran and its derivatives, including 2-phenyl-benzofurans, provide insights into their chemical shifts and electronic structure, crucial for understanding their chemical behavior (Okuyama & Fueno, 1974).

Antioxidant Potential

- Comparison of Antioxidant Activities : A comparative study of two 2-phenyl-benzofurans, moracin C and iso-moracin C, reveals their varied antioxidant potentials and mechanisms, illustrating the significance of molecular structure in determining antioxidant activity (Li, Xie, Zhan, & Chen, 2018).

Orientations Futures

Benzofuran derivatives, including 6-Phenyl-1-benzofuran, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on designing new drugs for cancer therapy and other diseases using benzofuran derivatives .

Propriétés

IUPAC Name |

6-phenyl-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOYEVWOIRECMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1-benzofuran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2420443.png)

![[5-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2420444.png)

![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B2420447.png)

![(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2420448.png)

![1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2420450.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2420454.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one](/img/structure/B2420458.png)

![5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2420461.png)